5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride
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Overview
Description
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H8BrN3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride typically involves the following steps:
Alkylation of Pyridine: Pyridine is reacted with methanesulfonic acid in the presence of a base to produce N-methylpyridine.
Bromination: N-methylpyridine is then reacted with bromine in an appropriate solvent to yield 5-bromo-N-methylpyridine.
Amination: The brominated compound undergoes further reaction with ammonia or an amine source to introduce the amino groups, resulting in 5-bromo-N4-methylpyridine-3,4-diamine.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methylpyridine: Lacks the amino groups present in 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride.
N4-methylpyridine-3,4-diamine: Does not contain the bromine atom.
5-bromo-2,4-diaminopyridine: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
2551119-50-5 |
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Molecular Formula |
C6H10BrCl2N3 |
Molecular Weight |
275 |
Purity |
91 |
Origin of Product |
United States |
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